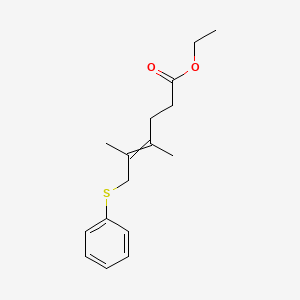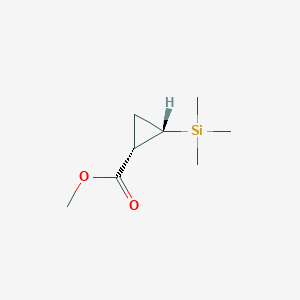![molecular formula C12H20ClO8P B14474771 Tetrakis[(acetyloxy)methyl]phosphanium chloride CAS No. 65444-22-6](/img/structure/B14474771.png)
Tetrakis[(acetyloxy)methyl]phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[(acetyloxy)methyl]phosphanium chloride is an organophosphorus compound with the chemical formula [P(CH2OCOCH3)4]Cl. It is a white, water-soluble salt that has applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis[(acetyloxy)methyl]phosphanium chloride can be synthesized by treating phosphine with acetic anhydride in the presence of hydrochloric acid. The reaction proceeds as follows: [ PH3 + 4 (CH3CO)2O + HCl \rightarrow [P(CH2OCOCH3)4]Cl + 4 CH3COOH ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Tetrakis[(acetyloxy)methyl]phosphanium chloride can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the acetyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Compounds with different functional groups replacing the acetyloxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Tetrakis[(acetyloxy)methyl]phosphanium chloride is used as a precursor in the synthesis of various organophosphorus compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology
In biological research, this compound is used to study the effects of organophosphorus compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is being studied for its potential use in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used as a flame retardant and as a biocide in water treatment systems. It is also used in the production of polymers and other materials.
Wirkmechanismus
Tetrakis[(acetyloxy)methyl]phosphanium chloride exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The compound can also affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: This compound is similar in structure but has hydroxymethyl groups instead of acetyloxy groups.
Tris(hydroxymethyl)phosphine: Another related compound with three hydroxymethyl groups.
Uniqueness
Tetrakis[(acetyloxy)methyl]phosphanium chloride is unique due to its acetyloxy groups, which confer different chemical properties and reactivity compared to similar compounds. This makes it useful in specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
65444-22-6 |
|---|---|
Molekularformel |
C12H20ClO8P |
Molekulargewicht |
358.71 g/mol |
IUPAC-Name |
tetrakis(acetyloxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C12H20O8P.ClH/c1-9(13)17-5-21(6-18-10(2)14,7-19-11(3)15)8-20-12(4)16;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WNHPCUPDZOUDIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC[P+](COC(=O)C)(COC(=O)C)COC(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)







![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)

